molecular formula C9H11F2N5OS B4377243 N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4377243
M. Wt: 275.28 g/mol
InChI Key: YMIKBRSKQIYXFQ-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a difluoromethyl-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent coupling with cyclopropyl and hydrazinecarbothioamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the original compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: The compound could be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are key structural features that contribute to its activity. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and hydrazinecarbothioamide analogs. Examples include:

  • N-cyclopropyl-2-{[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide
  • N-cyclopropyl-2-{[1-(methyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide

Uniqueness

N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N5OS/c10-8(11)16-6(3-4-12-16)7(17)14-15-9(18)13-5-1-2-5/h3-5,8H,1-2H2,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIKBRSKQIYXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC=NN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
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N~1~-CYCLOPROPYL-2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

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